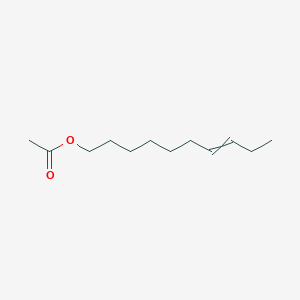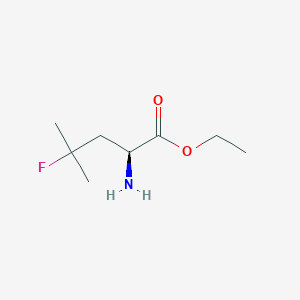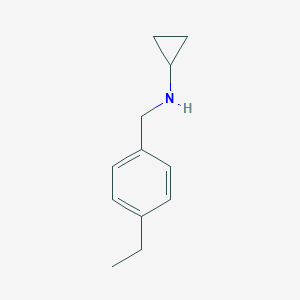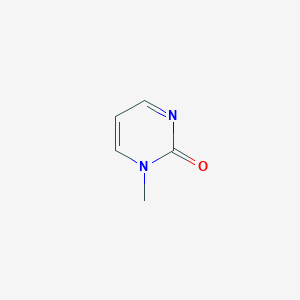
1-Metilpirimidin-2(1H)-ona
Descripción general
Descripción
“1-Methylpyrimidin-2(1H)-one” is a chemical compound with a pyrimidine moiety . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been well studied in the past decade . The synthesis process often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “1-Methylpyrimidin-2(1H)-one” can be analyzed using various computational methods. For instance, the B3LYP/cc-pVDZ basis set can be used to optimize the results . The NBO analysis can confirm the highest stabilization energy, and wavefunction studies can confirm the localization and delocalization of electrons .
Chemical Reactions Analysis
Pyrimidine derivatives, including “1-Methylpyrimidin-2(1H)-one”, can participate in various chemical reactions. These reactions often involve disrupting tubulin polymerization, promoting microtubule fragmentation, and inhibiting cell migration .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methylpyrimidin-2(1H)-one” can be determined using various computational methods. For instance, the thermodynamical properties and electron density can be calculated with the help of software like Gaussian-16w .
Aplicaciones Científicas De Investigación
Terapéutica antifibrótica
1-Metilpirimidin-2(1H)-ona: los derivados han mostrado resultados prometedores en el campo de la antifibrosis. Los investigadores han sintetizado nuevos derivados de pirimidina que exhiben actividades antifibróticas significativas. Estos compuestos, como el 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato de etilo y el 6-(5-((3,4-difluorofenil)carbamoyl)pirimidin-2-il)nicotinato de etilo, han demostrado mejores actividades antifibróticas que los medicamentos existentes como la pirfenidona y la Bipy55′DC . Inhiben eficazmente la expresión de colágeno y reducen el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica su potencial como nuevos fármacos antifibróticos .
Terapia contra el cáncer
El núcleo de pirimidina de This compound es una estructura privilegiada en la química medicinal debido a su amplia gama de actividades farmacológicas. Se sabe que los derivados de pirimidina poseen propiedades antitumorales. Por ejemplo, ciertos derivados de pirimidina se han diseñado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que desempeña un papel crucial en varios tipos de tumores . La activación anormal de las vías de señalización FGFR puede facilitar la iniciación del cáncer, la progresión y la resistencia a la terapia, lo que convierte al FGFR en un objetivo significativo para la terapéutica contra el cáncer .
Química medicinal
En la química medicinal, la construcción de nuevas bibliotecas de compuestos heterocíclicos con actividades biológicas potenciales es esencial. This compound sirve como una estructura fundamental para el desarrollo de nuevas estrategias quimiosintéticas y el desarrollo de fármacos. Sus derivados se emplean en el diseño de estructuras privilegiadas debido a sus diversas actividades biológicas y farmacéuticas, incluidos los efectos antimicrobianos, antivirales y antitumorales .
Síntesis de compuestos quirales
La porción de pirimidina también es instrumental en la síntesis de compuestos quirales. Los enfoques sintéticos y las funcionalizaciones de las imidazo[1,2-a]pirimidinas, por ejemplo, se han explorado ampliamente. Estas metodologías incluyen reacciones multicomponente, reacciones de condensación, ciclizaciones intramoleculares y reacciones en tándem, que son vitales para construir este andamiaje privilegiado para su uso posterior en el desarrollo de fármacos .
Amplio espectro de actividades
Los derivados de pirimidina, incluidos los basados en This compound, tienen un amplio espectro de actividades. Están surgiendo andamios en la química medicinal con actividades como antitumorales, antibacterianas, depresoras del SNC, anticonvulsivas y antipiréticas . Esta versatilidad los hace valiosos para el desarrollo de una amplia gama de agentes terapéuticos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors .
Mode of Action
Fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling .
Biochemical Pathways
Upon activation, FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activated FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In the context of cancer therapy, FGFR inhibitors can inhibit tumor cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of tumor cells .
Propiedades
IUPAC Name |
1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMCBPMBNUKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190827 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3739-81-9 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3739-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-pyrimidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
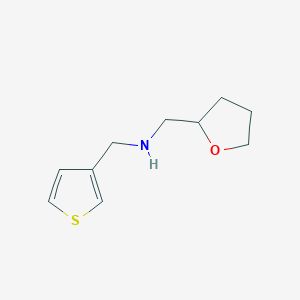
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
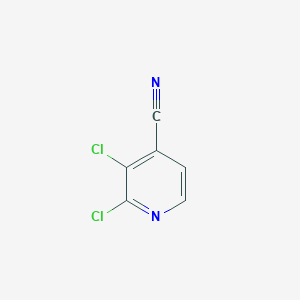
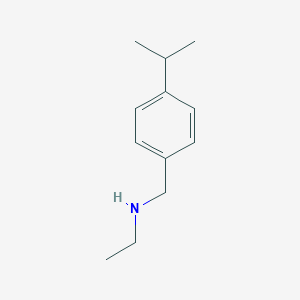

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
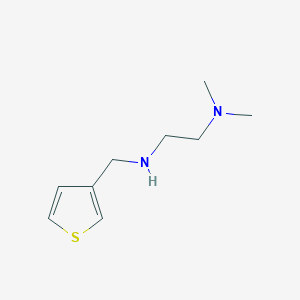
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
